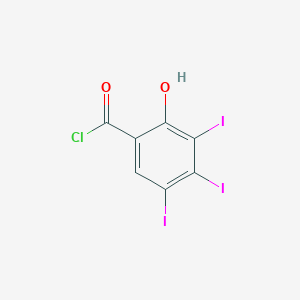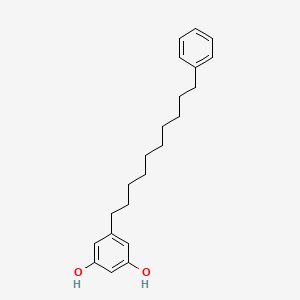
5-(10-Phenyldecyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(10-Phenyldecyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and a long phenyldecyl chain. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Méthodes De Préparation
The synthesis of 5-(10-Phenyldecyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the phenyldecyl chain and hydroxyl groups. Common reagents used in these reactions include bromine cations and various bases . Industrial production methods may involve the reduction of diketones or the dihydroxylation of alkenes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Analyse Des Réactions Chimiques
5-(10-Phenyldecyl)benzene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced using agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Applications De Recherche Scientifique
5-(10-Phenyldecyl)benzene-1,3-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 5-(10-Phenyldecyl)benzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s long phenyldecyl chain also contributes to its hydrophobic interactions with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
5-(10-Phenyldecyl)benzene-1,3-diol can be compared with other dihydroxybenzenes such as catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (benzene-1,4-diol).
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Propriétés
Numéro CAS |
76261-20-6 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
5-(10-phenyldecyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H30O2/c23-21-16-20(17-22(24)18-21)15-9-6-4-2-1-3-5-8-12-19-13-10-7-11-14-19/h7,10-11,13-14,16-18,23-24H,1-6,8-9,12,15H2 |
Clé InChI |
DOAKROJPUDWPEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


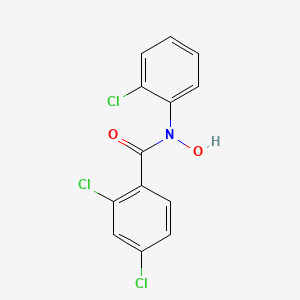
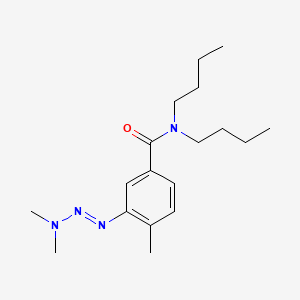

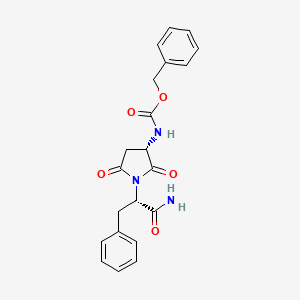
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
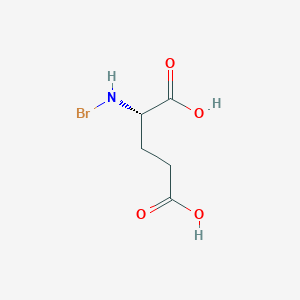
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)

![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
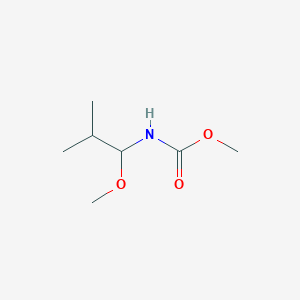

![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
